molecular formula C8H14ClN5O B1380895 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1707602-60-5

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No. B1380895
M. Wt: 231.68 g/mol
InChI Key: WELCKWABIFLGAS-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a piperidine structure can vary widely depending on the specific compound. For example, 1-(Piperidin-4-YL)piperazine trihydrochloride has a molecular weight of 278.6 g/mol .

Scientific Research Applications

Discovery in Soluble Epoxide Hydrolase Inhibition

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase. These compounds, discovered using high-throughput screening, have shown potential for in vivo investigation in various disease models due to their robust effects on serum biomarkers related to epoxide derived from linoleic acid (Thalji et al., 2013).

Role in Antibacterial Activity

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have been synthesized and introduced as novel fluoroquinolones. These compounds exhibit considerable antibacterial activity, especially against multidrug-resistant strains, making them promising candidates in the field of antibacterial research (Huang et al., 2010).

Contribution to PARP Inhibition

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamides, a novel series including 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, are poly(ADP-ribose)polymerase (PARP) inhibitors. These compounds have been optimized for enzyme and cellular activity, displaying selectivity and antiproliferation activities against BRCA-1 and BRCA-2 deficient cancer cells (Jones et al., 2009).

CB1 Cannabinoid Receptor Interaction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been studied for its molecular interaction with the CB1 cannabinoid receptor. This research contributes to the understanding of cannabinoid receptor ligands and their potential therapeutic applications (Shim et al., 2002).

Synthesis for Rho Kinase Inhibition

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally similar to 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, has been synthesized as a Rho kinase inhibitor. This is relevant in the treatment of central nervous system disorders (Wei et al., 2016).

Safety And Hazards

In case of skin contact with a compound like 1-(Piperidin-4-YL)piperazine trihydrochloride, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,9,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCKWABIFLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

CAS RN

1707602-60-5
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707602-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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